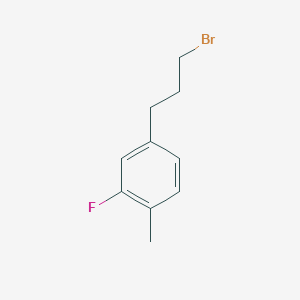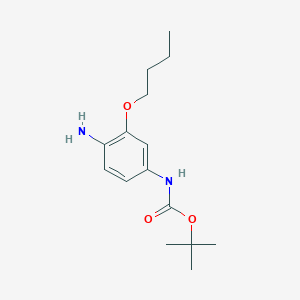
1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound features a cyclopropanol group attached to a dihydrobenzofuran moiety, making it an interesting subject for various chemical and pharmaceutical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor, such as a dihydrobenzofuran derivative. One common method is the reaction of dihydrobenzofuran with a cyclopropanation reagent under controlled conditions. For example, the use of diazomethane or a similar reagent can facilitate the formation of the cyclopropanol ring .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. Companies like ChemScene offer bulk manufacturing and sourcing services for such compounds .
化学反应分析
Types of Reactions
1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol has several scientific research applications:
作用机制
The mechanism of action of 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol: This compound has a similar structure but with a propanol group instead of a cyclopropanol group.
5-DBFPV:
Uniqueness
1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol is unique due to its cyclopropanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where such properties are desired.
属性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H12O2/c12-11(4-5-11)9-1-2-10-8(7-9)3-6-13-10/h1-2,7,12H,3-6H2 |
InChI 键 |
DRVPGZIYVCXAIQ-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C1C=C(C=C2)C3(CC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)
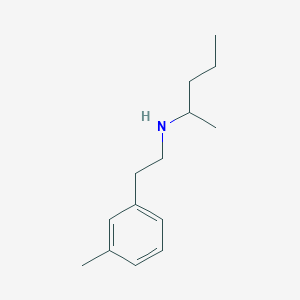
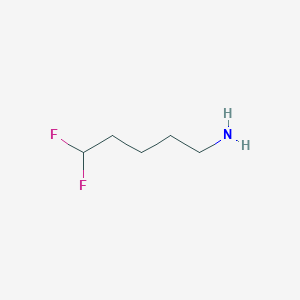



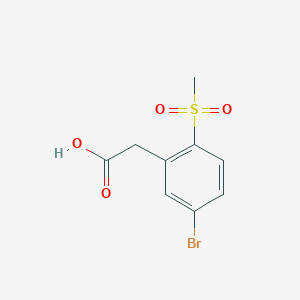
![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)

